molecular formula C5H27N5O6P2 B13789016 Tetraammonium ((propylimino)bis(methylene))diphosphonate CAS No. 94113-36-7

Tetraammonium ((propylimino)bis(methylene))diphosphonate

Cat. No.: B13789016
CAS No.: 94113-36-7
M. Wt: 315.25 g/mol
InChI Key: APOYRUSWICBRMY-UHFFFAOYSA-N
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Description

Tetraammonium ((propylimino)bis(methylene))diphosphonate is a bisphosphonate derivative characterized by a central propylimino group bridging two methylene-linked phosphonate moieties, with tetraammonium counterions. Its molecular formula is C₅H₂₈N₅O₆P₂, and it is registered under CAS numbers 94202-01-4 (triammonium hydrogen variant) and 94199-80-1 (tetrasodium variant) . The compound is synthesized via nucleophilic substitution reactions involving phosphonates and amines, as exemplified in the preparation of structurally related bisphosphonates (e.g., Pudovik reaction derivatives) .

Properties

CAS No.

94113-36-7

Molecular Formula

C5H27N5O6P2

Molecular Weight

315.25 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine

InChI

InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3

InChI Key

APOYRUSWICBRMY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tetraammonium ((propylimino)bis(methylene))diphosphonate generally follows a three-step process:

  • Amination: Propylamine reacts with formaldehyde to form the propylimino-bis(methylene) intermediate. This step involves the formation of an imino linkage bridging two methylene groups, which serve as the backbone for subsequent phosphonation.

  • Phosphonation: The intermediate undergoes phosphorylation, typically using phosphorus trichloride (PCl₃) under acidic conditions. This introduces the diphosphonate groups onto the methylene bridges.

  • Neutralization: The resulting diphosphonic acid is neutralized with ammonium hydroxide (for tetraammonium salt) or potassium hydroxide (for tetrapotassium salt) to yield the corresponding ammonium or potassium salt form.

This synthetic approach is analogous to methods used for related methylenediphosphonates, with adaptations to accommodate the propylimino moiety and ammonium counterions.

Detailed Reaction Conditions and Optimization

Parameter Optimal Range Impact on Yield and Purity
Reaction Temperature 60–80 °C Maximizes incorporation of phosphorus from PCl₃
pH during Neutralization 10.5–11.0 Prevents precipitation of ammonium salts, ensures full neutralization
Solvent System Water/Ethanol (3:1 v/v) Enhances solubility of intermediates and final product
Molar Ratios Propylamine:Formaldehyde: PCl₃ = 1:2:2 Stoichiometric balance ensures complete substitution
Reaction Time 4–6 hours (phosphonation) Ensures full conversion of intermediate to diphosphonic acid

The phosphonation step is critical and typically carried out under controlled acidic conditions with careful temperature regulation to prevent side reactions such as over-chlorination or polymerization. The neutralization step requires slow addition of ammonium hydroxide to maintain the pH within the optimal range, ensuring the formation of a stable tetraammonium salt.

Alternative Synthetic Routes and Comparative Yields

Research on related methylenediphosphonates, such as tetraethyl methylenebisphosphonate, provides insights into alternative synthetic strategies that may be adapted for this compound. For example, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been shown to accelerate reaction rates and improve yields in the phosphonation step by enhancing nucleophilicity and solubility of reactants.

Another approach involves the reaction of tri-secondary alkyl phosphites with dibromomethane to yield tetra-secondary alkyl methylenediphosphonates with high yields (>80%) and short reaction times. Although this method is specific to alkyl phosphites, the principle of using dibromomethane as a methylene source and controlling halogen substitution could inform modifications for the propylimino system.

Research Discoveries and Analytical Data

Physicochemical Properties

  • Solubility: The compound exhibits high solubility in water (>500 g/L at 25 °C) and moderate solubility in polar organic solvents such as ethanol (~45 g/L), facilitating its use in aqueous formulations.

  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at approximately 220 °C, with potassium polyphosphates as residual products, indicating good thermal stability for typical synthetic and application conditions.

Metal Chelation Capacity

Potentiometric titration studies demonstrate a strong binding affinity of this compound toward divalent and trivalent metal ions, with the binding strength order:

Metal Ion Log K (Stability Constant)
Ca²⁺ 6.2
Mg²⁺ 5.8
Fe³⁺ 4.9

This chelation ability underpins its application in water treatment and biomedical fields, where sequestration of metal ions is critical.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ^31P-NMR confirms the presence of two chemically equivalent phosphonate groups, typically showing a singlet around 20 ppm. ^1H-NMR spectra display characteristic signals corresponding to the propylimino methylene protons and ammonium counterions.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with the tetraammonium salt, supporting the proposed molecular formula.

  • Infrared Spectroscopy (IR): Strong absorption bands near 1100 cm⁻¹ correspond to P=O stretching vibrations, while N-H stretching bands appear near 3200–3400 cm⁻¹.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Parameters Yield/Outcome
Amination Propylamine + Formaldehyde (aqueous) Room temperature, 1–2 hours Formation of propylimino-bis(methylene) intermediate
Phosphonation Intermediate + PCl₃ in acidic aqueous medium 60–80 °C, 4–6 hours Diphosphonic acid intermediate, ~80–90% yield (estimated)
Neutralization Diphosphonic acid + NH₄OH pH 10.5–11, slow addition Tetraammonium salt, >95% purity after recrystallization

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetraammonium ((propylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetraammonium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. The imino group can interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Alkyl chain length directly impacts solubility and chelation efficiency. Longer chains (e.g., heptyl) increase hydrophobicity, favoring non-polar applications, while shorter chains (e.g., propyl) enhance water solubility .
  • Counterion selection (e.g., ammonium vs. sodium) modifies pH stability and ionic strength, critical for pharmaceutical formulations .

Fluorinated and Hydroxymethylene Bisphosphonates

Fluorinated derivatives, such as Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS 1312032-30-6), exhibit superior hydrolytic stability due to the electron-withdrawing effects of fluorine atoms . In contrast, hydroxymethylene derivatives (e.g., Tetraethyl 1-hydroxyalkylidenediphosphonate ) undergo rearrangement to form P–C–O–P linkages, reducing their chelation efficacy .

Comparison Table :

Property This compound Tetraisopropyl (difluoromethylene)bis(phosphonate) Hydroxymethylene Bisphosphonates
Hydrolytic Stability Moderate High (due to C–F bonds) Low (prone to rearrangement)
Chelation Strength Strong (P–O–M bonds) Moderate Weak
Synthetic Complexity Moderate (amine-phosphonate coupling) High (fluorination steps) Low (Pudovik reaction)

Radiopharmaceutical Bisphosphonates

Compounds like Methylene Diphosphonate (MDP) and Hydroxy Methylene Diphosphonate (HDP) are used in bone imaging due to their affinity for calcium-rich tissues. Unlike this compound, these lack the imino bridge, reducing their selectivity for non-bone metal ions .

Key Differences :

  • MDP/HDP : Optimized for rapid bone uptake and renal clearance .
  • Tetraammonium derivative : Broader chelation capability but less studied in vivo .

Data Tables

Table 1: Structural and Functional Comparison of Bisphosphonates

Compound Key Functional Group Application Stability in Aqueous Media Reference
Methylene Diphosphonate (MDP) –PO₃H₂ groups Bone scintigraphy High
Tetraisopropyl Fluoromethylenediphosphonate –CF₂– bridge Hydrolytically stable chelators Very High
Diammonium [(propylimino)bis(methylene)]diphosphonate –NH–(CH₂)₃–NH– bridge Industrial metal sequestration Moderate

Q & A

Basic: What are the standard synthetic routes for Tetraammonium ((propylimino)bis(methylene))diphosphonate, and how do reaction conditions influence yield?

Answer:
The synthesis involves a multi-step process starting with the reaction of propylamine with formaldehyde and phosphorous acid to form the bisphosphonate core. Subsequent neutralization with ammonium hydroxide yields the tetraammonium salt. Key variables include:

  • pH control : Excess ammonia ensures complete neutralization of acidic phosphonate groups, critical for stabilizing the tetraammonium counterion .
  • Temperature : Reactions conducted at 60–80°C optimize condensation kinetics while avoiding decomposition of the imino-bis(methylene) linkage .
  • Purification : Dialysis or ion-exchange chromatography removes unreacted phosphorous acid and ammonium salts, improving purity (>95% by NMR) .

Basic: What spectroscopic and chromatographic techniques are used to confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ³¹P NMR confirms the presence of two equivalent phosphonate groups (δ ≈ 18–22 ppm) .
    • ¹H NMR resolves methylene protons adjacent to the imino group (δ ≈ 3.2–3.5 ppm) and propyl chain protons (δ ≈ 1.2–1.8 ppm) .
  • FTIR : Strong P=O stretching (1150–1250 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) verify the phosphonate and ammonium moieties .
  • HPLC-MS : Reverse-phase chromatography with ESI-MS detects molecular ions ([M]⁻ at m/z ~425) and ensures absence of hydrolyzed byproducts .

Advanced: How do counterion variations (e.g., tetraammonium vs. sodium) impact the compound’s solubility and biological activity?

Answer:

  • Solubility : The tetraammonium salt exhibits higher aqueous solubility (~500 mg/mL) compared to sodium derivatives (~200 mg/mL) due to reduced lattice energy from bulky ammonium ions .
  • Bioactivity : Ammonium salts show enhanced cellular uptake in in vitro studies (e.g., osteoclast inhibition assays) due to passive diffusion of the neutral ammonium-phosphonate complex . Sodium salts require active transport, reducing bioavailability .

Advanced: What mechanisms underlie its interaction with calcium ions in bone mineralization studies?

Answer:
The bisphosphonate moiety chelates Ca²⁺ via its P–O⁻ groups, forming stable ternary complexes on hydroxyapatite surfaces. This inhibits crystal growth by:

  • Competitive adsorption : Displacing endogenous phosphate ions at nucleation sites .
  • pH-dependent effects : At physiological pH (7.4), the compound’s zwitterionic structure enhances binding affinity (log K ≈ 8.2) .
    Contradictions in in vivo efficacy (e.g., variable osteoclast inhibition) may arise from differences in Ca²⁺ concentration or bone turnover rates across models .

Advanced: How can researchers resolve discrepancies in reported thermodynamic stability constants for this compound?

Answer:
Discrepancies often stem from:

  • Methodological differences : Potentiometric titration (log K ~8.0–8.5) vs. isothermal calorimetry (log K ~7.8–8.2) .
  • Ionic strength effects : Stability constants decrease at high NaCl concentrations (>0.5 M) due to charge shielding .
    Recommendation : Standardize assays using IUPAC buffer systems and report ionic strength explicitly .

Basic: What are its primary applications in material science?

Answer:

  • Corrosion inhibition : Forms stable films on steel surfaces via phosphonate-Fe³⁺ coordination, reducing corrosion rates by >70% in acidic environments .
  • Scale inhibition : Binds to Ca²⁺/Mg²⁺ in cooling water systems, preventing carbonate deposition at sub-ppm concentrations .

Advanced: How does the propyl chain length influence its pharmacokinetic properties compared to longer alkyl derivatives?

Answer:

  • Shorter chains (propyl vs. hexyl) :
    • Higher renal clearance : Propyl derivatives exhibit faster excretion (t₁/₂ ~2 hr vs. 6 hr for hexyl) due to reduced lipophilicity .
    • Reduced tissue accumulation : Propyl chains minimize non-specific binding to serum albumin (<5% vs. 20% for octyl derivatives) .

Advanced: What strategies mitigate hydrolysis of the imino-bis(methylene) linkage during long-term storage?

Answer:

  • Lyophilization : Storing as a freeze-dried powder at –20°C reduces hydrolysis rates by 90% compared to aqueous solutions .
  • Buffering : Formulations at pH 6.5–7.0 (ammonium acetate buffer) stabilize the imino group against acid-catalyzed degradation .

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